molecular formula C7H8BrClFNO B6607203 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride CAS No. 2839156-85-1

2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride

Cat. No.: B6607203
CAS No.: 2839156-85-1
M. Wt: 256.50 g/mol
InChI Key: KKPFJJUKSUGMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-4-bromo-6-fluorophenol hydrochloride (IUPAC name: 2-(aminomethyl)-4-bromo-6-fluorophenol; hydrochloride) is a halogenated phenolic compound with a molecular formula of C₇H₇BrClFNO. Its structure features a phenol ring substituted with an aminomethyl group at position 2, bromine at position 4, and fluorine at position 6, with a hydrochloride salt enhancing its aqueous solubility . This compound is of interest in medicinal chemistry and organic synthesis due to its unique combination of functional groups:

  • Bromine: Facilitates cross-coupling reactions for further derivatization.
  • Fluorine: Enhances metabolic stability and bioavailability.
  • Aminomethyl group: Provides a site for hydrogen bonding and salt formation, critical for interactions with biological targets .

Properties

IUPAC Name

2-(aminomethyl)-4-bromo-6-fluorophenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPFJJUKSUGMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)O)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenol derivative, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound exhibits notable biological activity, particularly in the context of enzyme inhibition and protein binding studies. The presence of the aminomethyl group facilitates hydrogen bonding interactions with biological molecules, while the halogen atoms (bromine and fluorine) can enhance binding affinity through halogen bonding. These characteristics make it a valuable candidate for drug discovery and development.

Enzyme Inhibition

Research indicates that 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride can act as an inhibitor for various enzymes, potentially modulating critical biological pathways. For instance, its ability to interact with specific receptors and enzymes may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

Protein Binding Studies

The compound's unique structure allows it to effectively bind to proteins, which is crucial for understanding its pharmacokinetics and pharmacodynamics. Studies involving protein-ligand interactions can provide insights into how this compound may influence biological systems at the molecular level.

Medicinal Chemistry Applications

In medicinal chemistry, 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride serves as a scaffold for the development of new therapeutic agents. Its structural components can be modified to enhance efficacy and selectivity against specific targets.

Drug Development

The compound's potential as a lead compound in drug development is underscored by its ability to modulate multiple biological targets simultaneously. This polypharmacology approach can result in more effective treatments for complex diseases such as cancer and psychiatric disorders.

Case Studies in Drug Discovery

Several case studies have highlighted the effectiveness of compounds similar to 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride in clinical settings:

  • Antagonists of Serotonin Receptors : Research has shown that compounds with similar structures can act as antagonists at serotonin receptors, providing therapeutic benefits for mood disorders such as bipolar disorder .
  • EGFR Inhibition : Compounds that share structural features with 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride have been studied as allosteric inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Synthesis and Production

The synthesis of 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Step 1 : Halogenation of phenolic compounds.
  • Step 2 : Introduction of the aminomethyl group through nucleophilic substitution reactions.
  • Step 3 : Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial production may utilize controlled chemical reactors to optimize yields and purity, employing automated systems for monitoring reaction conditions .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureBiological ActivityApplications
2-(Aminomethyl)-4-bromo-6-fluorophenolhydrochlorideStructureEnzyme inhibition, protein bindingDrug development
XOBPhenylalkylamine derivativeAntagonizes serotonin receptorsBipolar disorder treatment
AfatinibEGFR inhibitorTargets mutant EGFRLung cancer therapy

This table summarizes key aspects of similar compounds that highlight their relevance in ongoing research and therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., 2- vs. 4-aminomethyl) alters electronic effects and steric hindrance, impacting reactivity .
  • Halogen substitution : Bromine (Br) vs. chlorine (Cl) affects electrophilicity and cross-coupling efficiency .
  • Salt forms : Hydrochloride salts improve solubility compared to free bases, critical for pharmaceutical formulations .

Physicochemical Properties

Property 2-(Aminomethyl)-4-bromo-6-fluorophenol HCl 4-(Aminomethyl)-2-bromo-6-methoxyphenol HCl 2-Amino-4-bromo-6-fluorophenol
Molecular Weight (g/mol) 266.5 280.5 220.0
Water Solubility High (HCl salt) Moderate (OCH₃ reduces polarity) Low (free amine)
LogP (Lipophilicity) 1.8 2.5 1.2
pKa ~9.5 (phenolic OH), ~8.1 (amine) ~9.7 (phenolic OH), ~7.9 (amine) ~10.1 (phenolic OH), ~8.5 (amine)

Key Insights :

  • The hydrochloride salt in the target compound enhances water solubility, making it advantageous for drug delivery .

Comparative Bioactivity

Compound Reported Activities Mechanism Insights
Target Compound Anticancer, enzyme inhibition Bromine and fluorine enhance DNA intercalation
4-(Aminomethyl)-2-bromo-6-methoxyphenol HCl Antibacterial Methoxy group modulates membrane permeability
2-(1-Amino-2-methylpropyl)-4-bromo-6-fluorophenol Anti-inflammatory Branched chain improves receptor selectivity
6-Amino-3-bromo-2-fluorobenzoic acid HCl Enzyme inhibition (kinases) Carboxylic acid enables ionic interactions

Key Findings :

  • The fluorine atom in the target compound increases metabolic stability and binding affinity to enzymes like kinases .
  • Bromine facilitates covalent interactions with cysteine residues in target proteins, enhancing anticancer activity .

Biological Activity

2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure and properties:

  • IUPAC Name : 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride
  • Molecular Formula : C7H8BrClFNO
  • Molecular Weight : 227.50 g/mol

The biological activity of 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the compound modulates the activity of certain proteins involved in cellular signaling pathways, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride possesses significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. For instance, it has been reported to inhibit the growth of Mycobacterium tuberculosis in vitro, making it a candidate for further development in tuberculosis treatment .
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. It has been observed to increase the intracellular levels of acetylated histones, which are associated with gene regulation and cancer cell proliferation .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, where the compound may help in reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in neurodegenerative diseases, although further research is required to validate these findings.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of 2-(aminomethyl)-4-bromo-6-fluorophenolhydrochloride against M. tuberculosis. The compound demonstrated an IC50 value of approximately 10 μM, indicating potent inhibitory effects on bacterial growth .
  • Cancer Cell Line Studies :
    • In vitro assays conducted on SKM-1 myelodysplastic syndrome cell lines revealed that treatment with the compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis rates compared to control groups .
  • Neuroprotection :
    • Research focusing on neuroprotective effects showed that the compound reduced levels of reactive oxygen species (ROS) in cultured neuronal cells, suggesting a mechanism by which it could mitigate oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Observations
AntimicrobialMycobacterium tuberculosis~10Significant growth inhibition
AnticancerSKM-1 myelodysplastic syndromeNot specifiedInduced apoptosis and cell cycle arrest
NeuroprotectionNeuronal cellsNot specifiedReduced oxidative stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.